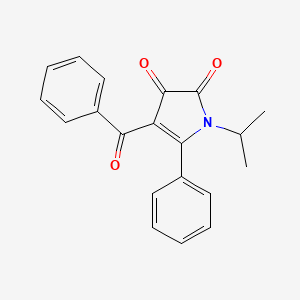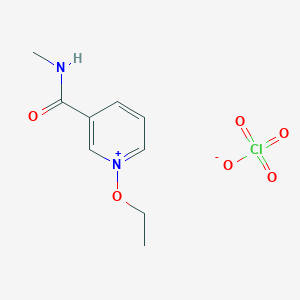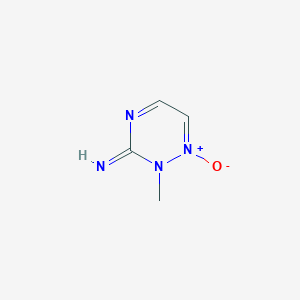
2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl group and an oxo group, which may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Condensation reactions: Using condensation reactions between amines and carbonyl compounds to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: Utilizing batch reactors for controlled synthesis.
Continuous flow reactors: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of higher oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups like halides, alkyl groups, or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A basic triazine compound without additional functional groups.
2,4,6-Trimethyl-1,3,5-triazine: A triazine derivative with three methyl groups.
2-Chloro-4,6-dimethyl-1,3,5-triazine: A triazine compound with chloro and methyl groups.
Uniqueness
2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine is unique due to the presence of both a methyl group and an oxo group, which may confer distinct chemical properties and reactivity compared to other triazine derivatives.
Properties
CAS No. |
91472-32-1 |
|---|---|
Molecular Formula |
C4H6N4O |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
2-methyl-1-oxido-1,2,4-triazin-1-ium-3-imine |
InChI |
InChI=1S/C4H6N4O/c1-7-4(5)6-2-3-8(7)9/h2-3,5H,1H3 |
InChI Key |
GQGKSKGMMZFFCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=N)N=CC=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
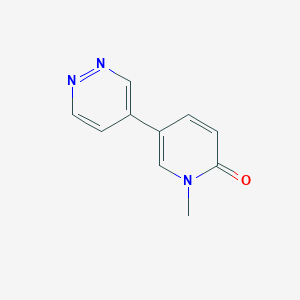
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)
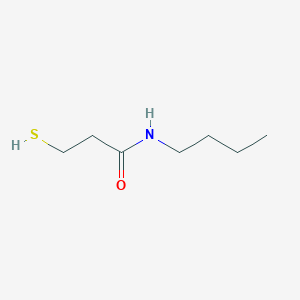
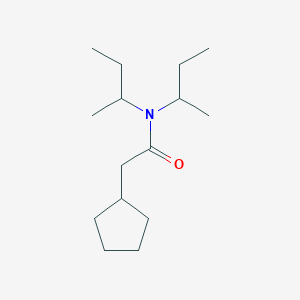
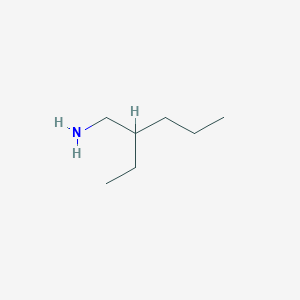

![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
